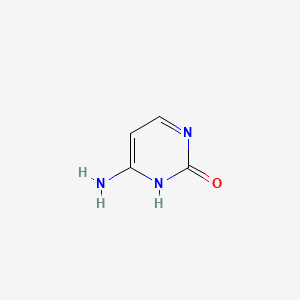![molecular formula C22H23N3O9 B7767461 triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate](/img/structure/B7767461.png)
triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate” is known as RUN domain-containing protein 3A. This compound is classified as a regulatory protein that binds to guanylate cyclase GC-A and potentiates its activation by atrial natriuretic factor and adenosine triphosphate. It is involved in small GTPase mediated signal transduction and positive regulation of guanylate cyclase activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of RUN domain-containing protein 3A involves recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or HEK293 cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of RUN domain-containing protein 3A follows similar principles as laboratory-scale preparation but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. Quality control measures are implemented to ensure the purity and activity of the protein.
Analyse Des Réactions Chimiques
Types of Reactions
RUN domain-containing protein 3A primarily undergoes binding interactions rather than traditional chemical reactions. It binds to guanylate cyclase GC-A and other molecular targets involved in signal transduction pathways .
Common Reagents and Conditions
The common reagents used in the study of RUN domain-containing protein 3A include adenosine triphosphate, guanylate cyclase GC-A, and various buffers to maintain the appropriate pH and ionic strength for protein interactions.
Major Products Formed
The major products formed from the interactions of RUN domain-containing protein 3A are the activated forms of guanylate cyclase GC-A, which leads to the production of cyclic guanosine monophosphate, a secondary messenger involved in various physiological processes .
Applications De Recherche Scientifique
RUN domain-containing protein 3A has several scientific research applications:
Chemistry: It is used to study protein-protein interactions and signal transduction pathways.
Biology: It plays a role in understanding the regulation of guanylate cyclase activity and its effects on cellular functions.
Medicine: RUN domain-containing protein 3A is investigated for its potential therapeutic applications in diseases related to dysregulated guanylate cyclase activity, such as cardiovascular diseases.
Mécanisme D'action
RUN domain-containing protein 3A exerts its effects by binding to guanylate cyclase GC-A, which enhances the enzyme’s activation by atrial natriuretic factor and adenosine triphosphate. This binding leads to an increase in the production of cyclic guanosine monophosphate, which acts as a secondary messenger to mediate various physiological responses, including vasodilation and natriuresis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- RUN domain-containing protein 3B
- RUN domain-containing protein 3C
- Rap2-interacting protein 8
Uniqueness
RUN domain-containing protein 3A is unique in its specific binding affinity and regulatory effects on guanylate cyclase GC-A. While similar compounds may also interact with guanylate cyclase or other GTPase-related pathways, RUN domain-containing protein 3A has distinct molecular targets and regulatory mechanisms that differentiate it from other proteins in the same family .
Propriétés
IUPAC Name |
triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O9.3H3N/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);3*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPNSHNRCQOTRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)O)C(=O)[O-])C(=O)[O-])O.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)O)C(=O)[O-])C(=O)[O-])O.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














